molecular formula C6H11NO B11746158 (1S,4R,6S)-2-Azabicyclo[2.2.1]heptan-6-ol

(1S,4R,6S)-2-Azabicyclo[2.2.1]heptan-6-ol

Cat. No.: B11746158
M. Wt: 113.16 g/mol
InChI Key: AUBJWMXFVGCAGR-SRQIZXRXSA-N
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Description

(1S,4R,6S)-2-Azabicyclo[2.2.1]heptan-6-ol is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-ol

InChI

InChI=1S/C6H11NO/c8-6-2-4-1-5(6)7-3-4/h4-8H,1-3H2/t4-,5+,6+/m1/s1

InChI Key

AUBJWMXFVGCAGR-SRQIZXRXSA-N

Isomeric SMILES

C1[C@@H]2C[C@@H]([C@H]1NC2)O

Canonical SMILES

C1C2CC(C1NC2)O

Origin of Product

United States

Contextualization Within Bicyclic Amine Scaffolds

Bicyclic amine scaffolds are foundational motifs in the design of novel bioactive compounds. Their rigid, conformationally constrained structures offer a level of pre-organization that is highly sought after in drug discovery. This rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The 2-azabicyclo[2.2.1]heptane core, a prominent member of this class, serves as a versatile template for the development of therapeutic agents. These scaffolds are often explored as bioisosteres for existing drug molecules, aiming to improve pharmacokinetic and pharmacodynamic properties.

The incorporation of the 2-azabicyclo[2.2.1]heptane framework allows for precise spatial positioning of functional groups, enabling the exploration of chemical space in three dimensions. This is a critical aspect in the design of molecules that interact with complex biological systems such as enzymes and receptors.

Stereochemical Significance and Design Rationale

The stereochemistry of (1S,4R,6S)-2-Azabicyclo[2.2.1]heptan-6-ol is of paramount importance and dictates its utility in asymmetric synthesis and its potential biological activity. The specific arrangement of substituents around the bicyclic core creates a well-defined three-dimensional structure.

StereocenterConfiguration
C1S
C4R
C6S

This precise stereochemical arrangement is crucial for several reasons:

Molecular Recognition: The spatial orientation of the hydroxyl group and the amine are critical for interactions with chiral biological targets. The specific stereoisomer will exhibit differential binding affinities compared to its other diastereomers or enantiomers.

Synthetic Control: The defined stereochemistry of the starting material allows for stereocontrolled transformations at other positions of the scaffold, enabling the synthesis of complex target molecules with high stereopurity.

Conformational Lock: The bicyclic nature of the molecule, combined with its specific stereochemistry, locks the cyclohexane (B81311) and pyrrolidine (B122466) rings into a rigid conformation. This pre-organized structure is a key design element in creating ligands with high specificity.

The design rationale for employing this compound often revolves around its ability to act as a chiral scaffold. The hydroxyl group can be used as a handle for further functionalization, while the secondary amine provides a point for substitution, allowing for the generation of diverse molecular libraries.

Historical Development and Early Synthetic Approaches

Stereoselective and Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure 2-azabicyclo[2.2.1]heptane derivatives is critical for their application in asymmetric synthesis and as precursors to biologically active molecules. researchgate.net Various methods have been developed to control the stereochemistry of the bicyclic framework, including chiral pool synthesis, asymmetric catalysis, and cycloaddition reactions.

Chiral Pool Approaches and Starting Materials

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to introduce chirality into the target molecule. For the synthesis of azabicyclo[2.2.1]heptane systems, compounds like trans-4-hydroxy-L-proline have been employed. An enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system begins with this readily available amino acid. rsc.org Similarly, L-serine has been used as a chiral precursor for the synthesis of 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogues. researchgate.net The inherent chirality of these starting materials directs the stereochemical outcome of the subsequent reactions, leading to the formation of specific enantiomers of the desired product.

Another approach involves the asymmetric desymmetrization of meso compounds. For instance, enantiomerically pure 7-azabicyclo[2.2.1]heptan-2-ol has been synthesized via the asymmetric desymmetrization of a meso-azabicyclic ketone. acs.orgnih.gov This method provides access to optically pure building blocks that can be further elaborated into various aminocyclitols. acs.orgnih.gov

Asymmetric Catalysis in Bicyclo[2.2.1]heptane Construction

Asymmetric catalysis offers a powerful and efficient means of generating chiral molecules. In the context of 2-azabicyclo[2.2.1]heptane synthesis, various catalytic systems have been explored to induce enantioselectivity.

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis. rsc.org Recent advancements have focused on the direct C-H functionalization of alicyclic amines, including azabicycloalkanes, to introduce aryl groups in a stereoselective manner. nih.gov While first-generation catalyst systems had limitations, the development of second-generation catalysts with pyridine- and quinoline-carboxylate ligands has significantly improved reaction rates, yields, and scope. nih.gov These ligands have enabled the transannular C-H arylation of the 7-azanorbornane core, a previously challenging transformation. nih.gov

Furthermore, palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes provides a route to oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.orgresearchgate.net This reaction proceeds efficiently with a variety of substrates and allows for further functionalization of the bicyclic scaffold. rsc.org The catalytic cycle for these transformations can involve Pd(0)/Pd(II) or Pd(II)/Pd(IV) intermediates, with the specific pathway influencing the reaction outcome. snnu.edu.cn

Table 1: Examples of Palladium-Catalyzed Reactions in Azabicyclo[2.2.1]heptane Synthesis
Reaction TypeCatalyst SystemSubstrateProductKey Features
Transannular C-H ArylationPd(OAc)₂ with pyridine/quinoline-carboxylate ligands7-Azanorbornane derivativesArylated 7-azanorbornanesImproved yields and reaction rates over first-generation catalysts. nih.gov
1,2-AminoacyloxylationPd(II) catalystCyclopentenesOxygenated 2-azabicyclo[2.2.1]heptanesEfficient for a broad range of substrates. rsc.org

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Derivatives of 2-azanorbornane have been used as chiral organocatalysts in reactions such as the aldol (B89426) reaction. mdpi.com For instance, amides derived from 2-azabicyclo[2.2.1]heptane have been shown to catalyze the aldol reaction between ketones and p-nitrobenzaldehyde with good diastereo- and enantioselectivity. mdpi.com

A chiral phosphoric acid-catalyzed ring-opening of meso-epoxides has also been developed to synthesize a range of 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities. researchgate.net The resulting products contain hydroxyl and amide groups that can be further derivatized. researchgate.net

Enzymatic methods provide a highly selective and environmentally friendly approach to obtaining enantiomerically pure compounds. The kinetic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam, is a well-established industrial process. researchgate.net Enzymes such as γ-lactamases are used to selectively hydrolyze one enantiomer of the lactam, allowing for the separation of the unreacted enantiomer and the hydrolyzed product, both in high enantiomeric purity. researchgate.netnih.gov

Lipases have also been employed for the stereoselective enzymatic hydrolysis of racemic 2-azabicyclo[2.2.1]hept-5-ene-3-one to produce enantiomers of cyclic cis γ-amino acids. google.com Furthermore, various enzymes, including non-heme chloroperoxidase, cyclic imide hydrolase, and amidase, have shown enantiocomplementary activities on Vince lactam and its saturated analog, achieving perfect kinetic resolution. researchgate.net

Table 2: Enzymes Used in the Resolution of 2-Azabicyclo[2.2.1]heptane Derivatives
EnzymeSubstrateResolution MethodKey Outcome
γ-Lactamase(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam)Enzymatic hydrolysisSeparation of enantiomers with high optical purity. researchgate.netnih.gov
Lipase (B570770)(±)-2-Azabicyclo[2.2.1]hept-5-en-3-oneStereoselective hydrolysisProduction of enantiomerically pure cyclic γ-amino acids. google.com
Non-heme chloroperoxidase, Cyclic imide hydrolase, AmidaseVince lactam and its saturated analogEnantiocomplementary hydrolysisPerfect kinetic resolution (E > 200). researchgate.net

Diels-Alder Cycloadditions in Azabicyclic Synthesis

The Diels-Alder reaction is a powerful tool for constructing cyclic systems, and its aza-variant is widely used for the synthesis of nitrogen-containing bicyclic compounds. The aza-Diels-Alder reaction between an imine and a diene, such as cyclopentadiene, is a key step in the synthesis of the 2-azabicyclo[2.2.1]heptane framework. le.ac.ukresearchgate.net

The stereoselectivity of the aza-Diels-Alder reaction can be controlled by using chiral auxiliaries attached to the imine. This approach allows for the synthesis of enantiomerically enriched 2-azabicyclo[2.2.1]hept-5-ene derivatives. pwr.edu.pl The use of chiral imines in reactions with cyclopentadiene can lead to the formation of a single enantiomer of the azabicyclic product with four defined stereogenic centers. researchgate.net

Cascade Reactions and Multicomponent Strategies

Cascade reactions, which involve two or more sequential transformations in a single synthetic operation without the isolation of intermediates, offer an efficient approach to complex molecules. In the context of 2-azabicyclo[2.2.1]heptane systems, a notable example is the samarium(II) iodide (SmI₂)-mediated cascade reaction. This strategy has been employed to construct the 2-azabicyclo[2.2.1]heptene framework through a sequence involving a spirocyclization and a subsequent rearrangement. mdpi.com This method, while powerful for generating the core bicyclic structure, typically yields an unsaturated derivative that would require further stereoselective reduction to achieve the desired saturated alcohol. mdpi.com

Another relevant cascade approach involves an epimerization-lactamization sequence. This has been successfully applied to functionalized (2S,4R)-4-aminoproline methyl esters to synthesize (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives. researchgate.netwikipedia.org This process is initiated by a base-promoted epimerization at the C2 position, followed by an intramolecular aminolysis to form the bridged lactam. researchgate.netwikipedia.org While this demonstrates the utility of cascade reactions for forming related bicyclic structures, its direct application to the synthesis of this compound has not been extensively detailed.

Multicomponent strategies, which combine three or more starting materials in a single reaction, have not been widely reported for the direct synthesis of the this compound core.

Ring-Closing Metathesis and Related Reactions

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of a wide variety of unsaturated cyclic and bicyclic systems, including nitrogen heterocycles. rsc.org The reaction, typically catalyzed by ruthenium or molybdenum alkylidene complexes, involves the intramolecular metathesis of a diene or enyne to form a cyclic alkene with the concomitant release of a small volatile molecule like ethylene. rsc.orgorganic-chemistry.org RCM is particularly effective for creating 5- to 7-membered rings and has been applied to the synthesis of bridged bicyclic amines. organic-chemistry.org

While RCM is a versatile strategy for forming unsaturated heterocyclic systems, its application to the direct synthesis of the saturated 2-azabicyclo[2.2.1]heptane skeleton is not a common route. A hypothetical RCM approach would involve the cyclization of a suitably substituted diene precursor, which would yield an unsaturated 2-azabicyclo[2.2.1]heptene derivative. This intermediate would then necessitate a subsequent stereoselective hydrogenation step to furnish the desired saturated this compound. The stereochemical control of this reduction would be critical to obtaining the correct final stereoisomer.

Resolution Techniques for Enantiomeric Purity

Achieving high enantiomeric purity is paramount for the use of this compound in pharmaceutical applications. This is often accomplished by resolving a racemic or diastereomeric mixture of the target compound or a key precursor.

A classical and widely used method for resolving racemic mixtures of amines and amino alcohols is through the formation of diastereomeric salts with a chiral resolving agent. organic-chemistry.orgnih.gov The basic nitrogen atom of the 2-azabicyclo[2.2.1]heptane core can react with an enantiomerically pure chiral acid, such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. organic-chemistry.org These diastereomers possess different physical properties, most notably different solubilities in a given solvent system. nih.gov

This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. After separation, the desired enantiomer of the amino alcohol can be liberated from the salt by treatment with a base. While this method is conceptually straightforward, the selection of the appropriate chiral acid and crystallization solvent often requires empirical screening to achieve efficient separation. organic-chemistry.org

Kinetic resolution is a powerful technique that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution is particularly effective for producing enantiomerically pure compounds under mild conditions.

A highly successful application of this method in the synthesis of precursors for the target molecule is the enzymatic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam. mdpi.compwr.edu.pl Various enzymes, particularly lipases and γ-lactamases, have been shown to catalyze the stereoselective hydrolysis of one enantiomer of the lactam, leaving the other unreacted. pwr.edu.plgoogle.com For example, lipases such as Lipolase® can be used to hydrolyze the racemic lactam, achieving high enantiomeric excess (>99% ee) for both the unreacted lactam and the resulting amino acid product. google.com This provides an efficient route to enantiopure (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one, a key intermediate that can be converted to this compound through stereoselective transformations. nih.gov

The kinetic resolution of the final alcohol, (±)-2-azabicyclo[2.2.1]heptan-6-ol, can also be achieved through lipase-catalyzed enantioselective acylation. nih.gov In this process, a lipase selectively acylates one enantiomer of the alcohol, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. Pseudomonas sp. lipases have demonstrated high enantioselectivity in the acylation of related azidocycloalkanols. nih.gov

Table 1: Examples of Kinetic Resolution for 2-Azabicyclo[2.2.1]heptane Precursors
SubstrateEnzymeReaction TypeKey FindingsReference
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-oneLipolase®HydrolysisAchieved 50% conversion with >99% ee for both substrate and product. google.com
(±)-N-Hydroxymethyl Vince LactamLipase from Burkholderia ambifariaTransesterificationEfficient resolution at high substrate concentration (300 mM) with 99% ee for both product and substrate. researchgate.net
(±)-trans- and cis-2-AzidocycloalkanolsPseudomonas sp. LipaseAcetylationDemonstrated high enantioselectivity, providing access to enantiopure aminocycloalkanols. nih.gov

Functional Group Transformations and Derivatization

Once the chiral 2-azabicyclo[2.2.1]heptane scaffold is obtained, further functionalization is often necessary. Selective oxidation and reduction reactions are key transformations for interconverting the alcohol and ketone functionalities at the C6 position.

The oxidation of the secondary alcohol this compound to the corresponding ketone, (1S,4R)-2-azabicyclo[2.2.1]heptan-6-one, can be accomplished using a variety of modern oxidation reagents. Mild methods are generally preferred to avoid side reactions. The Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) and dimethyl sulfoxide (B87167) (DMSO), is an effective method for converting secondary alcohols to ketones under mild, low-temperature conditions. mdpi.comorganic-chemistry.org Similarly, the Dess-Martin periodinane (DMP) oxidation is another widely used method that offers high selectivity for the oxidation of alcohols to aldehydes and ketones under neutral conditions at room temperature. wikipedia.orgorganic-chemistry.orgresearchgate.net

The stereoselective reduction of the resulting ketone, (1S,4R)-2-azabicyclo[2.2.1]heptan-6-one, is a critical step for accessing the desired (1S,4R,6S)-6-ol stereoisomer. The facial selectivity of the hydride attack on the carbonyl group is influenced by the steric environment of the bicyclic system. Reduction of a related N-Boc-7-azabicyclo[2.2.1]heptan-2-one with lithium borohydride (B1222165) was found to produce a diastereomeric mixture of alcohols. acs.org However, the diastereoselectivity of this reduction was shown to be highly dependent on the reaction temperature, suggesting that careful optimization of conditions can favor the formation of the desired endo-alcohol (corresponding to the 6S configuration in the target molecule). acs.org In some cases, the use of reducing agents like sodium borohydride (NaBH₄) can lead to the formation of a single diastereomer of the alcohol. nih.gov

Table 2: Selected Oxidation and Reduction Reactions for 2-Azabicyclo[2.2.1]heptane Derivatives
TransformationSubstrateReagent(s)ProductKey ObservationsReference
OxidationSecondary AlcoholDess-Martin Periodinane (DMP)KetoneMild, selective, and broadly applicable in total synthesis. researchgate.net
OxidationBicyclo[2.2.1]hept-5-ene-2,3-diolSwern Oxidation (DMSO, (COCl)₂, Et₃N)Bicyclo[2.2.1]hept-5-ene-2,3-dioneEffective for oxidizing bicyclic diols to diketones. mdpi.com
Reduction(1S,2R,5R,6S)-KetoneSodium Borohydride (NaBH₄)(1S,2R,3S,5R,6S)-AlcoholReduction afforded a single diastereoisomer. nih.gov
ReductionN-Boc-7-azabicyclo[2.2.1]heptan-2-oneLithium Borohydride (LiBH₄)Diastereomeric mixture of alcoholsDiastereoselectivity was found to be temperature-dependent. acs.org

Nucleophilic Substitution and Cyclization Reactions

The formation of the 2-azabicyclo[2.2.1]heptane core frequently relies on intramolecular cyclization, where a nitrogen nucleophile attacks an electrophilic carbon center within the same molecule to forge the characteristic bridged structure. A predominant strategy involves the base-promoted internal nucleophilic displacement of a suitable leaving group on a cyclohexane (B81311) precursor. researchgate.netunirioja.es

One common approach begins with a substituted cyclohexanol (B46403) derivative. The hydroxyl group is converted into a good leaving group, such as a methanesulfonate (B1217627) (mesylate) or p-toluenesulfonate (tosylate). In the presence of a base, the amine nitrogen, often protected during previous steps, is deprotonated and acts as the internal nucleophile, attacking the carbon bearing the sulfonate ester and displacing it to form the bicyclic system. researchgate.netunirioja.es For example, a key step in one synthesis is the base-promoted displacement of a methanesulfonate group, which proceeds in high yield to give the desired 7-azabicyclo[2.2.1]heptane system (note: in this context, the 7-aza naming refers to the same core structure, with different numbering conventions). unirioja.es

Another effective method utilizes dihalo-substituted cyclohexane precursors. For instance, N-(cis-3,trans-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamide undergoes clean heterocyclization when treated with sodium hydride (NaH) in dimethylformamide (DMF) to yield the 7-azabicyclo[2.2.1]heptane derivative. researchgate.net This NaH-mediated intramolecular cyclization of precursors like (cis-3,trans-4-dibromocyclohex-1-yl)carbamates is a robust method for forming the bicyclic skeleton. researchgate.net

More contemporary methods include transition-metal-catalyzed reactions. A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been developed to construct oxygenated 2-azabicyclo[2.2.1]heptanes, offering a different strategic approach to the core structure. rsc.org Furthermore, a binary catalytic system involving an Al(III) complex and a bromide salt has been shown to effectively synthesize aza-bicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols through a proposed double-nucleophilic displacement mechanism. nih.gov

Cyclization StrategyPrecursor TypeReagents & ConditionsKey Feature
Intramolecular SN2 Cyclohexane with amine and leaving group (e.g., OMs, OTs)Base (e.g., NaH)Forms the bicyclic system by displacing a sulfonate ester. researchgate.netunirioja.es
Intramolecular SN2 Dihalo-cyclohexylamine derivativeNaH, DMFUtilizes two leaving groups, with the amine displacing one to cyclize. researchgate.netresearchgate.net
Palladium Catalysis Cyclopentene derivativePalladium catalystAchieves a 1,2-aminoacyloxylation to build the core. rsc.org
Lewis Acid Catalysis Cyclic γ-epoxy-alcoholAl(III) complex, bromide saltProceeds via skeletal rearrangement and double nucleophilic displacement. nih.gov

Diversification Strategies for Library Synthesis

The 2-azabicyclo[2.2.1]heptane scaffold serves as an excellent core for the generation of chemical libraries aimed at drug discovery. Diversification strategies are designed to install a variety of functional groups at specific positions on the bicyclic frame, allowing for the systematic exploration of structure-activity relationships (SAR).

A key concept in this area is late-stage functionalization or diverted total synthesis (DTS) , where a common, advanced intermediate is used to generate a wide array of analogues. nih.gov This is often more efficient than synthesizing each analogue from scratch. For the azabicyclo[2.2.1]heptane system, this involves preparing a core structure that can be selectively modified at multiple positions.

One powerful approach is the use of orthogonally protected scaffolds . researchgate.net In this design, different protecting groups that can be removed under distinct conditions are installed at various functional sites (e.g., the nitrogen atom and a hydroxyl group). This allows for the selective deprotection and subsequent functionalization of one site while the others remain protected, providing precise control over the diversification process. This strategy enables the creation of libraries with diversity at three or more points on the molecule. researchgate.net

The primary points for diversification on the this compound scaffold include:

The Nitrogen Atom (N-2): The secondary amine is a key handle for modification. It can be acylated, alkylated, sulfonated, or arylated to introduce a wide range of substituents.

The Hydroxyl Group (C-6): The alcohol functionality can be converted into ethers, esters, or other functional groups. It can also be oxidized to a ketone, which then serves as a precursor for further reactions like reductive amination or Grignard additions.

The Carbon Skeleton: While more complex, C-H functionalization or the introduction of substituents during the initial synthesis can provide additional points of diversity on the carbon framework.

The products from palladium-catalyzed syntheses can be further functionalized to build up a library of bridged aza-bicyclic structures, highlighting how the synthetic method itself can be chosen to facilitate subsequent diversification. rsc.org

Diversification PointType of ReactionPotential Functional Groups Introduced
Nitrogen (N-2) Acylation, Alkylation, Sulfonylation, ArylationAmides, tertiary amines, sulfonamides, aryl amines
Oxygen (C-6) Esterification, Etherification, OxidationEsters, ethers, ketones
Carbonyl (from C-6 OH) Reductive Amination, Wittig reaction, Grignard additionSubstituted amines, alkenes, tertiary alcohols

Strategic Use of Protecting Groups and Leaving Groups in Synthesis

The successful synthesis of complex molecules like this compound is highly dependent on the strategic use of protecting groups and the careful selection of leaving groups.

Protecting Groups: The secondary amine of the azabicyclo[2.2.1]heptane core is nucleophilic and readily participates in reactions. Therefore, it must often be "protected" to prevent unwanted side reactions during synthesis. The choice of protecting group is critical and is based on its stability to the reaction conditions used in subsequent steps and the ease with which it can be removed without affecting the rest of the molecule.

Common nitrogen protecting groups used in these syntheses include:

tert-Butoxycarbonyl (Boc): Widely used due to its stability under many reaction conditions (e.g., nucleophilic attack, hydrogenation) and its clean removal under acidic conditions (e.g., with trifluoroacetic acid, TFA). researchgate.netgoogle.com

Benzyloxycarbonyl (Cbz): Stable to acidic and basic conditions but is easily removed by catalytic hydrogenation (hydrogenolysis), a mild method that is orthogonal to the removal of acid-labile groups like Boc. researchgate.net

Sulfonyl Groups (e.g., Tosyl, Ts): N-sulfonyl groups, such as N-arylsulfonyl or N-alkylsulfonyl, are robust protecting groups that can be introduced by reacting the amine with the corresponding sulfonyl chloride. researchgate.netnih.gov

Trifluoroacetamide: This group can be used for protection and is stable under certain conditions. researchgate.net

The concept of orthogonal protection is paramount, especially in library synthesis. researchgate.net For example, a molecule might feature a Boc-protected amine and a silyl-protected alcohol. The silyl (B83357) group can be removed with fluoride (B91410) ions without affecting the Boc group, and the Boc group can be removed with acid without affecting the silyl ether, allowing for selective manipulation of each functional group.

Leaving Groups: The efficiency of the key intramolecular cyclization step often depends on the quality of the leaving group. In the SN2 reaction that forms the bicyclic ring, a good leaving group is required to facilitate the bond-forming step.

Common leaving groups employed are:

Mesylate (MsO-): An excellent leaving group formed by reacting an alcohol with methanesulfonyl chloride. researchgate.net

Tosylate (TsO-): Another excellent leaving group, formed from an alcohol and p-toluenesulfonyl chloride. researchgate.netresearchgate.net Its use is well-documented in the base-promoted internal nucleophilic displacement to form the bicyclic system. unirioja.es

Halides (Br-, I-): Bromide is often used as a leaving group in cyclizations starting from dibromo-precursors. researchgate.netresearchgate.net

Group TypeExampleIntroduction ReagentRemoval Conditions
Protecting Group Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (B1257347) (Boc)2OStrong acid (e.g., TFA, HCl)
Protecting Group Cbz (Benzyloxycarbonyl)Benzyl chloroformate (CbzCl)Catalytic Hydrogenation (H2, Pd/C)
Protecting Group Ts (p-Toluenesulfonyl)p-Toluenesulfonyl chloride (TsCl)Strong reducing agents (e.g., Na/NH3)
Leaving Group OMs (Mesylate)Methanesulfonyl chloride (MsCl)Displaced during SN2 reaction
Leaving Group OTs (Tosylate)p-Toluenesulfonyl chloride (TsCl)Displaced during SN2 reaction

Process Optimization and Scalability Considerations

Transitioning a synthetic route from a small laboratory scale (milligrams to grams) to a larger, process scale (kilograms) presents significant challenges. Process optimization focuses on improving a reaction's efficiency, safety, cost-effectiveness, and environmental impact. For the synthesis of this compound and its derivatives, scalability is a key consideration, especially if the compound is an active pharmaceutical ingredient (API) or a key intermediate.

Key aspects of optimization and scalability include:

Reagent Selection: Reagents that are expensive, hazardous, or difficult to handle are avoided in large-scale synthesis. For example, using NaH requires careful handling, and alternatives might be sought. The cost of catalysts, especially those based on precious metals like palladium, is also a major factor.

Reaction Conditions: Extreme temperatures or pressures are energy-intensive and require specialized equipment. Optimization aims for reactions that run close to ambient temperature and pressure.

Purification: Chromatographic purification, common in the lab, is often impractical and expensive on a large scale. The ideal process yields a product that can be purified by crystallization or extraction. Syntheses that produce low yields and complex mixtures requiring extensive purification are not considered amenable to scale-up. researchgate.net

Biocatalysis: The use of enzymes to catalyze specific reactions is an increasingly important strategy for process optimization. acs.org Biocatalytic methods can offer high selectivity, mild reaction conditions, and a reduced environmental footprint, making them attractive for scalable API synthesis. acs.org

Optimization ParameterInitial Route Example unirioja.esOptimized Route Example unirioja.es
Starting Materials Methyl 2-benzamidoacrylate, Danishefsky's dieneMethyl 2-benzamidoacrylate, 2-trimethylsilyloxy-1,3-butadiene
Key Transformation Multi-step sequence (Diels-Alder, hydrolysis, elimination, hydrogenation)One-pot Diels-Alder and hydrolysis
Catalyst/Promoter None specified for cycloaddition, DBU for elimination, Pd/C for hydrogenationZnI2 for cycloaddition
Number of Steps Multiple steps to ketoneOne step to ketone
Overall Yield 52%94%
Scalability Lower yield and more steps make it less ideal for scale-up.Higher yield and fewer steps make it highly suitable for scale-up.

Based on a comprehensive review of available scientific literature, there is insufficient specific research data published on the chemical compound This compound to generate a thorough and scientifically accurate article that adheres to the detailed outline provided.

The requested structure requires in-depth experimental and theoretical data for specific analyses, including:

Chiroptical Spectroscopy (CD, ORD): No specific studies detailing the circular dichroism or optical rotatory dispersion spectra for this molecule could be located.

X-ray Crystallography: A published crystal structure for this compound is not available in open literature, preventing a discussion of its crystallographic confirmation.

NMR Spectroscopy: While general NMR data for the 2-azabicyclo[2.2.1]heptane skeleton exists, a detailed assignment and conformational analysis specific to the (1S,4R,6S)-6-ol isomer has not been published.

Computational Chemistry: There are no specific Density Functional Theory (DFT) calculations, molecular modeling studies, or analyses of the conformational landscape and energy minimization that focus explicitly on this compound.

While research exists for related analogues such as other stereoisomers or derivatives of the 2-azabicyclo[2.2.1]heptane system, the strict instruction to focus solely on this compound prevents the inclusion of this related, but not directly applicable, information. To generate the requested article would require speculating or misattributing data from other compounds, which would be scientifically inaccurate.

Therefore, it is not possible to fulfill the request while meeting the required standards of scientific accuracy and strict adherence to the provided outline and subject matter.

Computational Chemistry and Theoretical Studies

Quantum Chemical Insights into Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure, reaction mechanisms, and reactivity of 2-azabicyclo[2.2.1]heptane systems. These computational methods provide a molecular-level understanding that complements experimental observations.

DFT studies have been instrumental in calculating the geometries and energies of transition states, which are critical for predicting reaction pathways. The rigid bicyclic framework of azabicyclo[2.2.1]heptane derivatives significantly influences these parameters. The constrained geometry can lead to altered activation barriers and unusual reaction pathways when compared to more flexible acyclic or monocyclic systems. For instance, DFT calculations on the base-catalyzed hydrolysis of N-benzoyl-7-azabicyclo[2.2.1]heptane—a closely related isomer—revealed a higher Gibbs free energy of activation (ΔG‡) compared to its more flexible monocyclic analog, N-benzoylpyrrolidine. mdpi.com This resistance to hydrolysis was attributed to the structural constraints of the bicyclic system. mdpi.com

The calculated activation energies for the rate-determining step (the addition of a hydroxide (B78521) anion to the amide carbonyl group) highlight the decreased reactivity of the bicyclic scaffold. mdpi.com

Table 1: Calculated Gibbs Free Energies of Activation (ΔG‡) for Base-Catalyzed Hydrolysis of Amides mdpi.com
CompoundStructureTypeCalculated ΔG‡ (kcal/mol)
N-BenzoylazetidineMonocyclic (4-membered ring)Monocyclic22.5
N-BenzoylpyrrolidineMonocyclic (5-membered ring)Monocyclic25.5
N-Benzoyl-7-azabicyclo[2.2.1]heptaneBicyclicBicyclic26.5

Furthermore, Frontier Molecular Orbital (FMO) theory is often applied to understand and predict the outcomes of reactions involving these systems. The energies and symmetries of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of reactivity. For instance, in cycloaddition reactions, the interaction between the HOMO of one reactant and the LUMO of the other governs the feasibility and stereochemical outcome. The rigid bicyclic structure of 2-azabicyclo[2.2.1]heptane can control facial selectivity in such reactions by creating significant steric hindrance on one face of the molecule, thereby directing the approach of the reacting partner. core.ac.uk

Computational studies have also been used to predict the activation energies for various transformations. For example, DFT calculations predicted that a ring contraction of a 7-azabicyclo[2.2.1]heptane derivative to a bicyclic cyclobutane (B1203170) via nitrogen extrusion would have a feasible activation barrier. nih.gov These predictive capabilities allow for the rational design of synthetic routes and the exploration of novel chemical reactivity. nih.gov

Impact of Bridged Structure on Conformational Rigidity and 3D-Dimensionality

This conformational rigidity stems from two primary sources of strain inherent to small bicyclic systems:

Angle Strain : The internal bond angles of the bicyclic framework are forced to deviate from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon and nitrogen atoms. This deviation creates strain by forcing the bonding orbitals into less effective overlaps, which raises the ground-state energy of the molecule.

Torsional Strain : The rigid structure results in eclipsing or near-eclipsing interactions between substituents on adjacent atoms. This occurs because the fixed geometry prevents bonds from rotating to a more stable, staggered conformation.

The combination of these strain elements creates a significant energy barrier to conformational changes. A notable example is the process of nitrogen inversion, where the lone pair of electrons on the nitrogen atom rapidly flips from one side of the atom to the other. In flexible acyclic amines, this process is very fast. However, in the 2-azabicyclo[2.2.1]heptane scaffold, this inversion is considerably slower. Low-temperature ¹³C NMR studies on 2-methyl-2-azabicyclo[2.2.1]heptane determined the inversion barrier (ΔG‡) to be approximately 7.2 kcal/mol. This is a quantifiable measure of the system's rigidity, and molecular mechanics calculations have shown that both torsional and angle strain contribute significantly to this barrier.

The constrained nature of the scaffold forces the nitrogen atom into a pyramidal geometry. mdpi.com In related 7-azabicyclo[2.2.1]heptane amides, this enforced pyramidalization of the amide nitrogen atom leads to unusual non-planar amide bonds, a feature that has been studied computationally and is responsible for their unexpectedly low reactivity towards hydrolysis. mdpi.com This three-dimensional arrangement is stable and well-defined, making the 2-azabicyclo[2.2.1]heptane core an excellent scaffold for designing molecules with specific spatial orientations of functional groups. This "3D-dimensionality" is crucial in medicinal chemistry, where the precise positioning of atoms is essential for effective interaction with biological targets like receptors and enzymes. nih.gov

Application of 1s,4r,6s 2 Azabicyclo 2.2.1 Heptan 6 Ol in Organic Synthesis

Chiral Building Block in Asymmetric Synthesis

(1S,4R,6S)-2-Azabicyclo[2.2.1]heptan-6-ol and its closely related derivatives are widely recognized as powerful chiral building blocks in asymmetric synthesis. scribd.com The inherent chirality, stemming from the fixed (1S,4R,6S) configuration, combined with the conformational rigidity of the 2-azabicyclo[2.2.1]heptane skeleton, provides an excellent platform for transferring stereochemical information. This constrained conformation effectively shields one face of the molecule, directing the approach of reagents and leading to highly stereocontrolled reactions.

These compounds serve as versatile starting materials for the enantioselective synthesis of a variety of complex molecules, including alkaloids and other biologically active compounds. rsc.org The nitrogen and oxygen functionalities present in the molecule offer convenient handles for further chemical manipulation, allowing for the construction of diverse and enantiopure derivatives. scribd.com The utility of this scaffold is demonstrated in its application as a chiral template, where the bicyclic system guides the formation of new stereocenters, after which the core structure can be modified or cleaved. nih.gov For instance, N-Boc-(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate, a related derivative, is utilized as a key chiral intermediate in the synthesis of pharmaceutical drug precursors. mdpi.com

Precursor for Complex Molecular Architectures

The structural attributes of this compound make it an ideal precursor for the synthesis of intricate molecular structures, including natural products, fused polycycles, and sugar mimics.

The 2-azabicyclo[2.2.1]heptane core is a key structural motif in numerous alkaloids and has been instrumental in their total synthesis. One of the most prominent examples is the synthesis of epibatidine (B1211577), a potent non-opiate analgesic alkaloid. researchgate.net Synthetic strategies have been developed to produce enantiomerically pure N-Boc-7-azabicyclo[2.2.1]heptan-2-one, a direct precursor to both (+) and (-)-epibatidine. researchgate.net

Furthermore, this chiral scaffold has been employed in the collective total synthesis of Cephalotaxus alkaloids. beilstein-journals.org A rhodium-catalyzed asymmetric annulation reaction is used to construct a key intermediate which, through a series of transformations, yields various members of this alkaloid family. beilstein-journals.org The synthesis of pyrrolizidine (B1209537) alkaloids, such as alexine, has also been approached using strategies that rely on precursors with a similar bicyclic nitrogen-containing framework. kib.ac.cn

Natural Product/AlkaloidSynthetic Application of 2-Azabicyclo[2.2.1]heptane Core
Epibatidine Serves as the core bicyclic amine structure of the final product. researchgate.net
Cephalotaxus Alkaloids Used to construct a key enantiopure cyclopentanone (B42830) intermediate. beilstein-journals.org
Alexine (and stereoisomers) Utilized in stereocontrolled syntheses of the pyrrolizidine core. kib.ac.cn
Conduramines Employed as a chiral template to synthesize various aminocyclitols. nih.gov

The strained bicyclic system of 2-azabicyclo[2.2.1]heptane derivatives can be strategically manipulated to construct more complex fused polycyclic frameworks. Palladium-catalyzed reactions, such as the 1,2-aminoacyloxylation of cyclopentenes, provide a direct route to oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org These products serve as versatile intermediates that can be further functionalized to build a library of bridged aza-bicyclic structures. rsc.org Ring-opening and ring-expansion reactions are also common strategies. For example, the high strain of the bicyclo[2.2.1]heptane system can drive retro-condensation reactions to yield highly functionalized monocyclic scaffolds like pyrrolidines, which can then be used in subsequent cyclization steps. nih.gov

Enantiomerically pure 2-azabicyclo[2.2.1]heptan-ol derivatives are effective chiral templates for synthesizing polyhydroxylated compounds and glycomimetics, which are valuable for studying carbohydrate-protein interactions. A notable application is the synthesis of aminocyclitols. nih.gov Using an enantiopure 7-azabicyclo[2.2.1]heptan-2-ol template, researchers have successfully synthesized cis- and trans-2-aminocyclohexanols, as well as natural products like dihydroconduramine E-1 and ent-conduramine F-1. nih.govacs.org This methodology involves key steps like dihydroxylation and oxidative cleavage to transform the bicyclic precursor into the target polyhydroxylated structures. researchgate.net This approach highlights the utility of the azabicyclic scaffold in creating complex stereochemical arrays found in sugar analogues and other polyhydroxylated molecules. acs.org

Development of Novel Chiral Auxiliaries and Ligands

A chiral auxiliary is a molecular fragment that is temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. The rigid 2-azabicyclo[2.2.1]heptane framework is an excellent scaffold for such auxiliaries. The predictable steric environment it creates allows for high diastereoselectivity in reactions such as alkylations or additions. After the desired stereocenter is formed, the auxiliary can be removed.

Furthermore, the functional groups on this compound can be elaborated to create novel chiral ligands for asymmetric catalysis. The nitrogen atom can be functionalized to coordinate with transition metals, while the hydroxyl group provides a site for attaching other donor groups, such as phosphines. Ligands derived from this scaffold can be used in metal-catalyzed reactions like hydrogenations, allylic alkylations, or Heck reactions to induce high levels of enantioselectivity in the product. scribd.com

Regioselective and Stereoselective Functionalization of Cyclic Systems

The defined three-dimensional structure of the 2-azabicyclo[2.2.1]heptane system allows for exceptional control over both the regioselectivity (where a reaction occurs) and stereoselectivity (the spatial orientation of the product). The exo and endo faces of the bicyclic system are sterically distinct, leading to a strong preference for reagents to approach from the less hindered exo face.

This inherent selectivity is exploited in various transformations:

Hydrogenation: Reactions such as the hydrogenation of a double bond within the bicyclic system typically occur selectively from the exo face. rsc.org

Radical Rearrangements: The rigid framework can direct complex radical rearrangements with high selectivity. Nitrogen-directed radical rearrangements have been used to introduce substituents at the C6 position of 2-azabicyclo[2.2.1]hept-5-enes. rsc.org Similarly, studies on the rearrangement of azanorbornanic aminyl radicals have shown that these reactions can proceed with high regioselectivity to form new heterocyclic systems like 2,8-diazabicyclo[3.2.1]oct-2-enes. acs.org

Epoxidation and Dihydroxylation: The addition of reagents across the double bond of unsaturated derivatives is highly face-selective, affording products with predictable stereochemistry. acs.org

This precise control over functionalization makes this compound and its derivatives powerful tools for constructing molecules with multiple, well-defined stereocenters. nih.gov

Research Frontiers in Medicinal Chemistry Utilizing the 2 Azabicyclo 2.2.1 Heptane Scaffold

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For the 2-azabicyclo[2.2.1]heptane scaffold, these studies have been instrumental in optimizing ligand-receptor interactions.

The rigid nature of the 2-azabicyclo[2.2.1]heptane core allows for systematic modifications to probe and enhance binding affinity and efficacy at various receptors. By altering substituents on the bicyclic frame, researchers can fine-tune the pharmacological profile of the resulting compounds.

For instance, in the development of antagonists for the P2Y14 receptor (P2Y14R), a G protein-coupled receptor involved in inflammatory signaling, the 2-azabicyclo[2.2.1]heptane (also referred to as 2-azanorbornane) moiety was used to modify a high-affinity phenyl-piperidine antagonist. nih.govresearchgate.net This modification, creating a bridged piperidine (B6355638) analog, preserved and in some cases enhanced the affinity for the human P2Y14R. nih.govacs.org

Similarly, derivatives of 2-azabicyclo[2.2.1]heptane have been explored as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes. nih.govnih.gov SAR studies revealed that acylation of the 2-azabicyclo[2.2.1]heptane scaffold with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, coupled with 1,2,4-oxadiazole (B8745197) substituents, resulted in highly potent and selective DPP-4 inhibitors. nih.govmdpi.com One such compound, neogliptin, demonstrated higher potency than existing drugs like vildagliptin (B1682220) and sitagliptin, with an IC50 value of 16.8 ± 2.2 nM. nih.gov

The scaffold is also a key component of epibatidine (B1211577), an alkaloid with high binding affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). The synthesis of an epibatidine analogue incorporating a 6-substituted 2-azabicyclo[2.2.1]heptane framework resulted in a compound that demonstrated high-affinity binding at rat brain nAChRs. rsc.org However, replacing the 3-methylisoxazole (B1582632) ring of a related compound, epiboxidine, with a 4,5-dihydro-3-methylisoxazole nucleus led to a significant decrease in affinity at α4β2 nAChR subtypes, highlighting the sensitivity of receptor binding to subtle structural changes. researchgate.net

Table 1: Binding Affinity of 2-Azabicyclo[2.2.1]heptane Derivatives at Various Receptors

Compound/DerivativeTarget ReceptorBinding Affinity (IC50/Ki)
NeogliptinDPP-416.8 nM (IC50) nih.gov
Modified Neogliptin (Compound 9a)DPP-44.3 nM (IC50) nih.govmdpi.com
(S,S,S) 2-azanorbornane enantiomer (MRS4738)P2Y14RHigher affinity than parent compound nih.govacs.org
Epibatidine Analogue (Compound 2)Nicotinic Acetylcholine ReceptorHigh Affinity rsc.org
Epiboxidine-related Dihydroisoxazole (1a/1b)α4β2 nAChR4.3–126 μM (Ki) researchgate.net

The stereochemistry of the 2-azabicyclo[2.2.1]heptane scaffold is a critical determinant of its biological activity. google.com The bicyclic system can exist in various stereoisomeric forms (e.g., exo and endo), and the spatial orientation of substituents significantly influences receptor interactions. google.comresearchgate.net

In the development of P2Y14R antagonists, enantiomerically pure 2-azabicyclo[2.2.1]hept-5-en-3-one precursors were used to ensure the synthesis of stereochemically unambiguous products. nih.govresearchgate.netacs.org A pure (S,S,S) 2-azanorbornane enantiomer displayed a threefold higher affinity than its corresponding enantiomer, underscoring the importance of stereochemistry for receptor binding. nih.govresearchgate.net

Similarly, for DPP-4 inhibitors, the synthesis and separation of different stereoisomers of 3-substituted 2-azabicyclo[2.2.1]heptanes were crucial. nih.gov The biological evaluation of individual exo- and endo-isomers revealed that stereochemical configuration profoundly impacted inhibitory potency. nih.govnih.gov Molecular modeling studies of these isomers helped to characterize the structure-activity relationship and identify the optimal spatial arrangement for binding to the DPP-4 active site. nih.govmdpi.com The stereochemical refinement of these derivatives led to the discovery of a more potent inhibitor, highlighting the value of exploring stereoisomers in SAR. nih.govmdpi.com

Design of Bridged Scaffolds as Bioisosteres and Conformational Mimetics

The rigid structure of 2-azabicyclo[2.2.1]heptane makes it an excellent scaffold for creating bioisosteres and conformational mimetics of more flexible molecules, such as piperidines and morpholines. researchgate.netucla.edu This conformational restriction can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity while improving physicochemical properties. researchgate.net

The 2-azabicyclo[2.2.1]heptane core is considered a conformationally rigid bridged analogue of piperidine. researchgate.netnih.gov This structural feature has been exploited to probe receptor binding sites. By replacing a flexible piperidine ring in a known ligand with the rigid 2-azabicyclo[2.2.1]heptane scaffold, researchers can investigate the receptor-preferred conformation of the piperidine moiety. researchgate.net This strategy was successfully applied to a high-affinity P2Y14R antagonist, where various bridged piperidine analogues, including 2-azanorbornane derivatives, were synthesized and evaluated. nih.govacs.org These rigidified derivatives helped to understand the spatial requirements of the receptor's piperidine binding region. researchgate.net

Furthermore, related bicyclic structures have been investigated as morpholine (B109124) isosteres. For example, the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has been proposed as a useful bridged morpholine isostere. rhhz.net Such isosteres can offer advantages in terms of metabolic stability and three-dimensional diversity compared to the traditional morpholine ring, which is prevalent in many approved drugs. researchgate.net

The conformational rigidity of the 2-azabicyclo[2.2.1]heptane scaffold has a significant impact on how a molecule interacts with its biological target. This rigidity reduces the entropic penalty upon binding and presents substituents in well-defined spatial orientations, which can lead to more specific and stronger interactions with receptor binding sites. ucla.edu

In the case of DPP-4 inhibitors, molecular modeling showed that the bicyclic moiety of neogliptin interacts with key residues in the enzyme's active site. nih.gov The specific stereochemistry of the scaffold dictates the precise orientation of the pharmacophoric groups, enabling optimal engagement with the S1 and S2 pockets of the DPP-4 enzyme. nih.govnih.gov

For P2Y14R antagonists, molecular modeling based on a related P2Y12R crystal structure indicated that the rigid 2-azanorbornane derivative could form stable and persistent key interactions within the receptor's binding pocket. nih.govacs.org The defined geometry of the bridged system allows for a more precise probing of the binding site, providing valuable information for the design of next-generation antagonists with improved properties. ucla.edu

Development of Modulators for Specific Biological Targets

The versatility of the 2-azabicyclo[2.2.1]heptane scaffold has led to its incorporation into modulators for a diverse range of biological targets, addressing various therapeutic areas.

P2Y14 Receptor Antagonists: As discussed, 2-azabicyclo[2.2.1]heptane derivatives have been developed as potent antagonists of the P2Y14R, a target for inflammatory conditions such as asthma and chronic pain. nih.govacs.org The pure (S,S,S) 2-azanorbornane enantiomer 15 (MRS4738) not only showed high affinity but also demonstrated in vivo antihyperalgesic and antiasthmatic activity. researchgate.net

DPP-4 Inhibitors: This scaffold has been instrumental in creating novel, potent, and selective inhibitors of DPP-4 for the treatment of type 2 diabetes. nih.govmdpi.com The lead compound, neogliptin, and its subsequent optimized analogues exhibit excellent potency and favorable ADME (absorption, distribution, metabolism, and excretion) properties, making them strong candidates for further development. nih.govnih.gov

Orexin (B13118510) Receptor Modulators: Substituted 2-azabicycles, including derivatives of (1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-ol, have been synthesized and identified as modulators of orexin receptors. google.com Orexin receptors are involved in regulating sleep-wake cycles, and their modulators have therapeutic potential for treating sleep disorders. google.com

Nicotinic Acetylcholine Receptor (nAChR) Ligands: The 2-azabicyclo[2.2.1]heptane framework is a core structural element of epibatidine analogues that exhibit high affinity for nAChRs. rsc.org These ligands are valuable as pharmacological tools and as starting points for developing therapeutics for neurological and cognitive disorders. google.com

Hepatitis C Virus (HCV) NS5A Inhibitors: The 2-azabicyclo[2.2.1]heptane system is a component of Ledipasvir, a potent inhibitor of the HCV non-structural protein 5A (NS5A), which is a key target in antiviral therapy for hepatitis C. bohrium.com

Orexin Receptor Modulators

The 2-azabicyclo[2.2.1]heptane scaffold has been instrumental in the development of orexin receptor modulators. The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G-protein coupled receptors (orexin-1 or OX1R and orexin-2 or OX2R), is a key regulator of sleep-wake states, reward-directed behavior, and anxiety. nih.govgoogle.com While OX2R is primarily linked to sleep, OX1R is believed to play a significant role in addiction, panic, and anxiety disorders. nih.govacs.org

Medicinal chemistry efforts have focused on optimizing non-selective dual orexin receptor antagonists (DORAs) that contain the 2-azabicyclo[2.2.1]heptane core into selective orexin-1 receptor antagonists (SORA-1s). nih.govresearchgate.net This strategic modification aims to create compounds that can specifically target conditions like anxiety or addiction without inducing the sleep-related effects associated with OX2R antagonism. nih.gov The synthesis of these modulators often involves chiral intermediates, such as derivatives of this compound, to achieve the desired stereochemistry for optimal receptor binding. google.com The research has successfully led to the discovery of orally bioavailable and brain-penetrating SORA-1s, with one candidate, JNJ-54717793, advancing to clinical development. nih.gov

Table 1: Orexin Receptor Antagonists Featuring the 2-Azabicyclo[2.2.1]heptane Scaffold

CompoundTarget(s)Key Finding
(±)-5 OX1R/OX2R (DORA)An initial exploratory compound from an OX2R program that showed dual antagonism. nih.gov
(−)-6 OX1R > OX2RA potent OX1R antagonist with a modest 10-fold selectivity over OX2R. nih.gov
JNJ-54717793 Selective OX1RAn orally bioavailable, brain-penetrating SORA-1 developed for clinical trials. nih.govebi.ac.uk

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Derivatives of 2-azabicyclo[2.2.1]heptane have emerged as highly potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism. DPP-4 inhibitors, also known as gliptins, are a class of oral antihyperglycemic agents used for treating type 2 diabetes mellitus (T2DM). nih.govwikipedia.org They function by preventing the degradation of incretin (B1656795) hormones like GLP-1 and GIP, which in turn stimulates insulin (B600854) synthesis and suppresses glucagon (B607659) secretion. nih.govmdpi.com

Researchers designed a novel DPP-4 inhibitor, Neogliptin, by incorporating the 2-azabicyclo[2.2.1]heptane moiety with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. nih.govdiva-portal.orgnih.gov This compound was found to be a more potent inhibitor of DPP-4 than the established drugs vildagliptin and sitagliptin. nih.govnih.gov Further studies demonstrated that Neogliptin has superior ADME (absorption, distribution, metabolism, and excretion) properties compared to vildagliptin and is stable in aqueous solutions due to a low potential for intramolecular cyclization. nih.govdiva-portal.org The success of this scaffold has prompted further research into related derivatives, including those with 1,2,4-oxadiazole substituents, leading to even more potent and selective DPP-4 inhibitors. mdpi.comnih.gov

Table 2: In Vitro Inhibitory Potency of 2-Azabicyclo[2.2.1]heptane-Based DPP-4 Inhibitors

CompoundTarget EnzymeIC50 (nM)Finding
Neogliptin (12a) DPP-416.8 ± 2.2More potent than vildagliptin and sitagliptin. nih.govnih.gov
Compound 9a DPP-44.3A neogliptin derivative with enhanced potency. mdpi.comnih.gov

P2Y14 Receptor Antagonists

The 2-azabicyclo[2.2.1]heptane scaffold, also referred to as a 2-azanorbornane system, has been effectively used to develop antagonists for the P2Y14 receptor. nih.gov This G-protein coupled receptor is activated by UDP-glucose and is implicated in inflammatory processes associated with conditions like asthma, chronic pain, and kidney disease. nih.govnih.gov Therefore, selective P2Y14R antagonists are sought as potential anti-inflammatory therapeutics. nih.gov

In the design of P2Y14R antagonists, the rigid 2-azabicyclo[2.2.1]heptane structure has been used as a constrained isostere for a more flexible piperidine ring found in earlier lead compounds. nih.govresearchgate.net This structural modification helps to lock the molecule in a receptor-preferred conformation, which can enhance binding affinity. nih.gov Research has shown that enantiomerically pure 2-azanorbornane derivatives can display significantly higher affinity for the P2Y14R compared to the original piperidine-containing compounds and demonstrate in vivo efficacy in models of pain and asthma. nih.govresearchgate.net

Table 3: P2Y14R Antagonists with a 2-Azabicyclo[2.2.1]heptane Moiety

CompoundTargetIC50 (nM)Key Finding
Compound 2b P2Y14RNot specifiedA (1S,4S,5S)-5-phenyl-2-azabicyclo[2.2.1]heptane derivative with notably high affinity. nih.gov
Compound 15 (MRS4738) P2Y14RNot specifiedA pure (S,S,S) enantiomer with higher affinity than the lead compound and in vivo activity. nih.govresearchgate.net
Isoquinuclidine 34 P2Y14R15.6A related bridged system with lower lipophilicity. nih.govresearchgate.net

Nicotinic Acetylcholine Receptor Ligands

Derivatives of azabicyclo[2.2.1]heptane are potent ligands for nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels involved in cognitive processes, movement, and various neurological disorders like Alzheimer's and Parkinson's disease. acs.orgnih.govnih.gov The rigid bicyclic core is well-suited to interact with the nAChR binding site.

A series of 7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane derivatives have been synthesized and shown to have picomolar in vitro binding affinity at nAChRs. acs.orgnih.gov Studies revealed a significant enantioselectivity, with the (-)-enantiomers demonstrating substantially greater binding affinity than their (+)-enantiomer counterparts. acs.orgnih.gov Furthermore, analogues of the potent nAChR agonist epibatidine have been created using the 2-azabicyclo[2.2.1]heptane scaffold, resulting in compounds with high affinity and antagonist activity at the α4β2 nAChR subtype. nih.govrsc.org Due to their high affinity, radiolabeled versions of these compounds have been developed as potential agents for positron emission tomography (PET) imaging of nAChRs in the brain. acs.orgnih.gov

Table 4: Azabicyclo[2.2.1]heptane Derivatives as nAChR Ligands

Compound ClassTargetAffinityKey Finding
7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptanesnAChRsPicomolar(-)-enantiomers showed substantially greater affinity. acs.orgnih.gov
N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane (5b)nAChRsKi = 98 nMThe most potent ligand in a series of N-substituted derivatives. nih.gov
2-exo-(3'-Amino-2'-chloro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptaneα4β2 nAChRsKi = 0.001 nMA potent antagonist analogue of epibatidine.
[18F]FPhEPα4β2 nAChRSubnanomolarA PET imaging agent developed for studying nAChRs in the brain. nih.gov

Research into Antiviral and Neuropharmacological Agents

The 2-azabicyclo[2.2.1]heptane scaffold is a recognized structural component in the development of both antiviral and neuropharmacological agents. Its utility stems from its ability to act as a rigid peptidomimetic, conferring favorable pharmacokinetic properties to the final molecule.

In antiviral research, the 2-azabicyclo[2.2.1]heptane system is a key component of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. bohrium.comnih.gov More recently, the scaffold has been incorporated into the design of inhibitors for the SARS-CoV-2 3CL protease (3CLpro), a critical enzyme for viral replication. nih.gov In these designs, the bicyclic ring serves as a bioisostere for moieties in earlier inhibitors to improve metabolic stability. nih.gov

In neuropharmacology, the applications are broad and significant. As detailed in previous sections, the scaffold is central to the development of orexin receptor antagonists for treating disorders like anxiety and addiction and nicotinic acetylcholine receptor ligands for studying cognitive function and neurological diseases. nih.govacs.org The ability to create highly selective and brain-penetrant molecules based on this scaffold underscores its importance in the pursuit of new treatments for central nervous system disorders. nih.gov

Application in Peptidomimetic Drug Design

The 2-azabicyclo[2.2.1]heptane scaffold is a powerful tool in peptidomimetic drug design. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved drug-like properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.

The rigid, bicyclic nature of the 2-azabicyclo[2.2.1]heptane core allows it to serve as a conformationally restricted analogue of more flexible amino acid residues, such as proline, or to mimic the secondary structures of peptides like β-turns. nih.govnih.gov By incorporating this scaffold, medicinal chemists can lock a molecule into its bioactive conformation, thereby increasing its affinity and selectivity for a specific biological target. This strategy has been successfully applied in the design of DPP-4 inhibitors, where the scaffold helps to properly orient the key binding groups within the enzyme's active site. nih.gov It has also been used in the design of SARS-CoV-2 3CL protease inhibitors, where it was introduced to replace a metabolically vulnerable part of an earlier lead compound, nirmatrelvir, resulting in compounds with improved pharmacokinetic profiles. nih.govnih.gov

Future Directions and Emerging Research Avenues

Exploration of New Catalytic Systems for Enantioselective Synthesis

The development of efficient and highly selective catalytic systems is crucial for the synthesis of enantiomerically pure 2-azabicyclo[2.2.1]heptane derivatives. Future research is focused on discovering novel catalysts that can provide high yields and excellent stereocontrol under mild conditions.

One promising area is the use of binary catalytic systems. For instance, a combination of an aminotriphenolate Al(III) complex and a bromide salt has been shown to be effective in synthesizing azabicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols. acs.org This system operates through a proton-relay mechanism and delivers a variety of products in good to excellent yields with high diastereocontrol. acs.org Further exploration of other metal-based catalysts and ligand designs could lead to even more efficient and versatile synthetic routes.

Another significant advancement is the use of chiral Brønsted acids, such as chiral phosphoric acid, to catalyze the ring-opening of meso-epoxides. researchgate.net This method has successfully produced a range of 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities. researchgate.net The hydroxyl and amide groups in the resulting products also provide convenient handles for further chemical modifications. researchgate.net Palladium-catalyzed reactions, such as the 1,2-aminoacyloxylation of cyclopentenes, are also being explored to construct oxygenated 2-azabicyclo[2.2.1]heptanes. researchgate.netrsc.org

Future work in this area will likely involve the development of novel chiral catalysts, including both metal-based and organocatalytic systems, to achieve even greater control over the stereochemical outcome of the synthesis of complex azabicyclic structures.

Table 1: Emerging Catalytic Systems for 2-Azabicyclo[2.2.1]heptane Synthesis

Catalytic System Reaction Type Key Advantages
Aminotriphenolate Al(III) complex with bromide salt Ring-opening of γ-epoxy-alcohols High yields, high diastereocontrol, proton-relay mechanism acs.org
Chiral Phosphoric Acid Ring-opening of meso-epoxides High yields, excellent enantioselectivities, handles for derivatization researchgate.net
Palladium Catalysis 1,2-aminoacyloxylation of cyclopentenes Access to oxygenated derivatives, potential for library synthesis researchgate.netrsc.org

Advanced Computational Design of Next-Generation Analogues

Computational chemistry is playing an increasingly important role in the design of novel analogues of (1S,4R,6S)-2-Azabicyclo[2.2.1]heptan-6-ol with tailored biological activities. Molecular modeling and virtual screening are being used to predict the binding of these compounds to specific biological targets and to guide the synthesis of new derivatives with improved properties. diva-portal.org

For example, in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, molecular modeling has been used to design novel compounds based on the 2-azabicyclo[2.2.1]heptane scaffold. nih.govmdpi.com These studies involve creating structure-activity relationship (SAR) models to identify key structural features required for potent inhibition. diva-portal.org This approach has led to the synthesis of compounds like neogliptin, which has shown higher potency than existing drugs like vildagliptin (B1682220) and sitagliptin. nih.gov

Future research will likely leverage more advanced computational techniques, such as machine learning and artificial intelligence, to accelerate the discovery of new drug candidates. These methods can analyze vast datasets of chemical structures and biological activities to identify novel scaffolds and predict the properties of virtual compounds with greater accuracy.

Chemoenzymatic Synthesis and Biocatalytic Applications

Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, are emerging as powerful tools for the production of enantiomerically pure 2-azabicyclo[2.2.1]heptane derivatives. researchgate.net Biocatalysis offers several advantages over traditional chemical methods, including mild reaction conditions, high stereoselectivity, and reduced environmental impact. acs.org

Enzymes such as lipases and lactamases have been successfully used for the kinetic resolution of racemic mixtures of 2-azabicyclo[2.2.1]heptane precursors. researchgate.netmdpi.com For example, the enzymatic resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one, a key intermediate in the synthesis of antiviral drugs like abacavir (B1662851) and carbovir, has been achieved using whole-cell catalysts. researchgate.net Researchers have identified enantiocomplementary lactamases that can effectively resolve derivatives of this "Vince lactam." researchgate.net Lipases have also been employed for the chemoselective hydrolysis of ester derivatives of N-Boc-(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate without affecting the carbamate (B1207046) protecting group. mdpi.com

Future work in this field will focus on the discovery and engineering of novel enzymes with tailored substrate specificities and improved catalytic efficiencies. The integration of biocatalytic steps into multistep synthetic sequences will enable the development of more sustainable and efficient routes to complex chiral molecules based on the 2-azabicyclo[2.2.1]heptane framework. acs.org

Integration with High-Throughput Screening for Biological Activity

High-throughput screening (HTS) is a key technology for the rapid discovery of new biologically active compounds. The integration of HTS with the synthesis of libraries of 2-azabicyclo[2.2.1]heptane derivatives is a promising strategy for identifying new drug leads. acs.org

The rigid 2-azabicyclo[2.2.1]heptane scaffold is an ideal starting point for the creation of diverse chemical libraries. By systematically modifying the substituents on the bicyclic core, a large number of unique compounds can be generated and screened for activity against a wide range of biological targets. This approach has been successfully applied in the discovery of potent and selective antagonists for the P2Y14 receptor, which are being investigated for the treatment of inflammatory diseases. nih.gov Similarly, HTS of crude reaction mixtures has been shown to be effective in identifying novel inducers of apoptosis. acs.org

The continued development of HTS technologies, including miniaturization and automation, will enable the screening of even larger and more diverse libraries of 2-azabicyclo[2.2.1]heptane analogues, increasing the probability of discovering novel therapeutic agents.

Development of Smart Functional Materials

While the primary focus of research on this compound and its derivatives has been in medicinal chemistry, there is emerging interest in their potential application in materials science. The rigid and well-defined three-dimensional structure of the azabicyclic scaffold makes it an attractive building block for the construction of novel functional materials.

Future research could explore the incorporation of this scaffold into polymers to create materials with unique thermal, mechanical, or optical properties. The nitrogen and oxygen functionalities present in the molecule could also be utilized for the development of sensors or as ligands for the creation of novel metal-organic frameworks (MOFs). The constrained conformation of the bicyclic system could be exploited to control the architecture of supramolecular assemblies.

Green Chemistry Approaches in Azabicyclic Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. mdpi.com Future research on the synthesis of this compound and its derivatives will undoubtedly focus on the development of more sustainable and environmentally friendly methods.

This includes the use of biocatalysis, as discussed earlier, which operates under mild conditions and reduces the need for hazardous reagents. acs.org Other green chemistry approaches that could be applied to azabicyclic synthesis include the use of renewable starting materials, solvent-free reaction conditions, and the development of catalytic processes that minimize waste generation. mdpi.com For example, mechanochemical grinding procedures offer a solvent-free method for the synthesis of N-substituted amines. mdpi.com Continuous flow synthesis is another promising technology that can improve the efficiency and sustainability of chemical processes. mdpi.com

By embracing green chemistry principles, researchers can develop synthetic routes to 2-azabicyclo[2.2.1]heptane derivatives that are not only efficient and selective but also environmentally responsible.

Q & A

Q. What are the primary synthetic routes for (1S,4R,6S)-2-Azabicyclo[2.2.1]heptan-6-ol, and how do reaction conditions influence stereochemical outcomes?

Q. How is the compound characterized to confirm its stereochemistry and purity?

  • Methodological Answer : Advanced analytical techniques are critical:
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H with hexane/IPA mobile phases .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify key signals (e.g., hydroxyl proton at δ 4.2–4.5 ppm, bicyclic framework protons at δ 1.8–2.5 ppm) .
  • HRMS : Validates molecular formula (C6_6H11_{11}NO, [M+H]+^+ = 114.0913) .

Advanced Research Questions

Q. What strategies mitigate low yields in asymmetric synthesis of this bicyclic amine?

  • Methodological Answer : Low yields often stem from competing side reactions (e.g., over-oxidation or epimerization). Strategies include:
  • Catalytic Asymmetric Synthesis : Use of Rhodium(I)-BINAP complexes to enhance enantioselectivity (up to 90% ee) .
  • Protecting Groups : Temporary protection of the hydroxyl group with TBSCl to prevent undesired reactivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and reduce byproducts .

Q. How does the compound's stereochemistry influence its bioactivity in neurological targets?

  • Methodological Answer : The (1S,4R,6S) configuration enhances binding affinity to neurotransmitter receptors (e.g., orexin receptors) due to spatial alignment of the hydroxyl and amine groups. Comparative studies show:
  • IC50_{50} Differences : The (1S,4R,6S) enantiomer exhibits IC50_{50} = 6.25 µM for enzyme inhibition vs. 77.57 µM for its diastereomer .
  • Molecular Docking : Simulations reveal hydrogen bonding between the hydroxyl group and Glu148^{148} in receptor binding pockets .

Q. What are the challenges in scaling up enantioselective synthesis for preclinical studies?

  • Methodological Answer : Scalability issues include:
  • Chiral Resolving Agents : Cost and recyclability of di-p-toluoyl hemitartrate .
  • Catalyst Loading : Reducing Rhodium catalyst load from 5 mol% to 1 mol% without compromising ee .
  • Purification : Transition from column chromatography to crystallization (e.g., using ethyl acetate/hexane) for industrial feasibility .

Data Contradictions & Resolution

Q. Discrepancies in reported bioactivity: How to reconcile conflicting IC50_{50}50​ values across studies?

  • Methodological Answer : Variations arise from assay conditions (e.g., cell lines, incubation time). To resolve:
  • Standardized Assays : Use HEK293 cells expressing human orexin receptors with 24-hr incubation .
  • Meta-Analysis : Compare data normalized to positive controls (e.g., suvorexant) .

Safety & Compliance

Q. What safety protocols are essential for handling this compound in vitro?

  • Methodological Answer :
  • PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (LD50_{50} > 2000 mg/kg in rats) .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.